Amyltrimethylammonium iodide is a quaternary ammonium compound with the chemical formula . This compound features a positively charged nitrogen atom bonded to three methyl groups and one amyl group, making it a member of the larger family of alkyltrimethylammonium iodides. Quaternary ammonium compounds like amyltrimethylammonium iodide are known for their surfactant properties, which arise from their amphiphilic nature, allowing them to interact with both polar and nonpolar substances.
The synthesis of amyltrimethylammonium iodide typically involves a straightforward quaternization reaction. A common method includes:
Amyltrimethylammonium iodide has several applications across different fields:
Interaction studies involving amyltrimethylammonium iodide focus on its behavior in solution and its interactions with other ions or molecules. For example:
Amyltrimethylammonium iodide shares structural similarities with several other quaternary ammonium compounds. A comparison highlights its unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyltrimethylammonium iodide | Shorter alkyl chain; used as a surfactant | |
| Propyltrimethylammonium iodide | Intermediate chain length; enhances antimicrobial action | |
| Benzyltrimethylammonium chloride | Aromatic ring; different solubility characteristics | |
| N,N-Dimethylmethyleneammonium iodide | Contains methylene bridge; different reactivity |
Amyltrimethylammonium iodide's longer alkyl chain compared to ethyl or propyl derivatives contributes to its unique surfactant properties and biological activities.
Amyltrimethylammonium iodide, also known as pentyltrimethylammonium iodide or trimethylpentylammonium iodide, is a quaternary ammonium salt with the molecular formula C₈H₂₀IN [1]. The compound consists of a positively charged trimethylpentylammonium cation paired with an iodide anion [1]. The molecular weight of amyltrimethylammonium iodide is precisely 257.16 grams per mole, as determined through computational analysis by PubChem [1] [7].
The International Union of Pure and Applied Chemistry name for this compound is trimethyl(pentyl)azanium;iodide, reflecting the systematic nomenclature for quaternary ammonium compounds [1]. The compound is registered under Chemical Abstracts Service Registry Number 19109-66-1 and has been assigned PubChem Compound Identifier 29431 [1] [3]. The canonical Simplified Molecular Input Line Entry System representation is CCCCCN+(C)C.[I-], which accurately depicts the molecular connectivity [1] [7].
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₂₀IN | [1] |
| Molecular Weight | 257.16 g/mol | [1] |
| Chemical Abstracts Service Number | 19109-66-1 | [1] |
| PubChem Compound Identifier | 29431 | [1] |
| International Chemical Identifier Key | MCTZLPKUFFIIJT-UHFFFAOYSA-M | [1] |
The molecular structure of amyltrimethylammonium iodide features a central nitrogen atom that exhibits sp³ hybridization and adopts a tetrahedral geometry [36]. The nitrogen atom forms four covalent bonds with carbon atoms: three bonds to methyl groups and one bond to the terminal carbon of the pentyl chain [36]. This quaternary ammonium arrangement results in a permanently positively charged nitrogen center, which is characteristic of quaternary ammonium compounds and remains charged independent of solution pH [36].
The cation-anion interaction in amyltrimethylammonium iodide is primarily electrostatic in nature, representing a typical ionic bonding arrangement between the positively charged trimethylpentylammonium cation and the negatively charged iodide anion [31] [36]. The bond lengths within the quaternary ammonium cation typically range from 1.47 to 1.52 Ångströms for carbon-nitrogen bonds, with the nitrogen-carbon(methyl) bonds being slightly shorter at 1.48-1.50 Ångströms compared to the nitrogen-carbon(pentyl) bond at 1.50-1.52 Ångströms [41].
The tetrahedral geometry around the nitrogen atom is slightly distorted from ideal tetrahedral angles due to steric interactions between the methyl groups and the longer pentyl chain [41]. The carbon-nitrogen-carbon bond angles typically range from 107 to 111 degrees, representing a minor deviation from the ideal tetrahedral angle of 109.5 degrees [41]. The van der Waals radii of the nitrogen and iodine atoms are 1.55 and 1.98 Ångströms respectively, which influences the overall molecular packing and intermolecular interactions [36].
| Structural Parameter | Typical Value | Reference Type |
|---|---|---|
| Carbon-Nitrogen Bond Length | 1.47-1.51 Å | [41] |
| Nitrogen-Carbon(methyl) Bond Length | 1.48-1.50 Å | [41] |
| Nitrogen-Carbon(pentyl) Bond Length | 1.50-1.52 Å | [41] |
| Carbon-Nitrogen-Carbon Bond Angles | 107-111° | [41] |
| Nitrogen Geometry | Slightly distorted tetrahedral | [41] |
While specific crystallographic data for amyltrimethylammonium iodide are limited in the current literature, structural analysis of related quaternary ammonium iodide compounds provides insight into the expected crystallographic properties [9] [10] [12]. Quaternary ammonium iodides typically crystallize in various space groups depending on the specific alkyl substituents and packing arrangements [12] [40].
Studies of similar trimethylammonium iodide salts have revealed that these compounds often adopt monoclinic, orthorhombic, or triclinic crystal systems [10] [12] [40]. The trimethylphenylammonium trichloromercurate(II) compound, which contains a similar trimethylammonium cation, crystallizes with distorted tetrahedral geometry around the nitrogen center [40]. The crystallographic analysis shows that the quaternary ammonium cations typically exhibit slight deviations from ideal tetrahedral symmetry due to crystal packing forces and intermolecular interactions [40] [41].
Temperature-dependent crystallographic studies of related ammonium iodide compounds demonstrate phase transitions at elevated temperatures, with changes from monoclinic to orthorhombic and then to cubic phases as temperature increases [9] [12]. These phase transitions are accompanied by changes in unit cell parameters and molecular orientations within the crystal lattice [12]. The thermal behavior indicates that the ionic interactions between the quaternary ammonium cations and iodide anions play a crucial role in determining the crystal structure stability [9] [12].
Powder diffraction studies of quaternary ammonium compounds reveal characteristic diffraction patterns that can be indexed to specific crystal systems [12] [40]. The intermolecular interactions in these crystalline materials are dominated by electrostatic forces between the charged species, with additional contributions from van der Waals interactions between the alkyl chains [12] [31].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for amyltrimethylammonium iodide through analysis of proton environments within the molecule [14] [15] [17]. In deuterium oxide solution, the ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that allow for complete assignment of all proton environments [14].
The trimethylammonium protons appear as a sharp singlet at approximately 3.1-3.2 parts per million, integrating for nine protons [14]. This chemical shift is typical for methyl groups directly attached to a positively charged nitrogen atom in quaternary ammonium compounds [14] [17]. The singlet multiplicity confirms the rapid rotation of the methyl groups around the carbon-nitrogen bonds at room temperature [14].
The alpha-methylene protons adjacent to the nitrogen atom resonate as a multiplet at 3.2-3.3 parts per million, integrating for two protons [14]. This downfield chemical shift reflects the deshielding effect of the positively charged nitrogen atom [14] [17]. The remaining methylene and methyl protons of the pentyl chain appear in the aliphatic region between 0.9 and 1.8 parts per million as complex multiplets integrating for nine protons total [14].
Carbon-13 Nuclear Magnetic Resonance spectroscopy would be expected to show distinct resonances for each carbon environment, with the carbon atoms directly bonded to nitrogen appearing at characteristic chemical shifts around 50-70 parts per million due to the deshielding effect of the quaternary nitrogen [15] [17].
| Nuclear Magnetic Resonance Assignment | Chemical Shift | Integration | Multiplicity |
|---|---|---|---|
| N⁺(CH₃)₃ protons | 3.1-3.2 ppm | 9H | Singlet |
| N⁺CH₂ protons | 3.2-3.3 ppm | 2H | Multiplet |
| Pentyl chain protons | 0.9-1.8 ppm | 9H | Multiplet |
Infrared spectroscopy of amyltrimethylammonium iodide reveals characteristic vibrational modes associated with the quaternary ammonium cation and its interaction with the iodide anion [20] [21] [22]. The infrared spectrum exhibits several distinct regions that provide structural information about the molecular bonding and geometry [22] [23].
The carbon-hydrogen stretching region between 2800 and 3000 wavenumbers contains multiple overlapping bands corresponding to the symmetric and antisymmetric stretching modes of the methyl and methylene groups [22] [23]. These stretching frequencies are characteristic of saturated aliphatic carbon-hydrogen bonds and confirm the presence of the alkyl substituents [21] [22].
The carbon-nitrogen stretching vibrations appear in the region between 1000 and 1200 wavenumbers, with the exact frequency depending on the specific bonding environment around the nitrogen atom [23]. These vibrations are particularly sensitive to the quaternary nature of the nitrogen and the ionic character of the compound [22] [23].
Quaternary ammonium deformation modes are observed in the range of 1400-1500 wavenumbers [23]. These vibrational modes are characteristic of the tetrahedral geometry around the nitrogen atom and provide confirmation of the quaternary ammonium structure [20] [23]. The infrared spectrum also contains bending and rocking modes of the methyl and methylene groups in the lower frequency regions [22] [23].
The presence of the iodide anion may influence certain vibrational modes through ionic interactions, although the iodide itself does not contribute significant infrared absorption bands in the mid-infrared region [21] [22].
| Infrared Assignment | Frequency Range | Vibrational Mode |
|---|---|---|
| Carbon-Hydrogen Stretching | 2800-3000 cm⁻¹ | Symmetric and antisymmetric C-H stretch |
| Carbon-Nitrogen Stretching | 1000-1200 cm⁻¹ | C-N stretching modes |
| Quaternary Ammonium Deformation | 1400-1500 cm⁻¹ | N⁺ deformation modes |
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for amyltrimethylammonium iodide [25] [27] [30]. Under electrospray ionization conditions, the compound readily forms gas-phase ions that can be detected and analyzed [27] [30].
The molecular ion peak appears at mass-to-charge ratio 257, corresponding to the intact molecular formula C₈H₂₀IN [25]. However, in positive ion mode mass spectrometry, the compound typically appears as the cation at mass-to-charge ratio 130, representing the trimethylpentylammonium cation [C₈H₂₀N]⁺ after loss of the iodide anion [25] [30].
The base peak in the mass spectrum is commonly the quaternary ammonium cation at mass-to-charge ratio 130 [25] [30]. This fragmentation pattern is characteristic of quaternary ammonium iodides, where the ionic bond between the cation and anion is readily cleaved under mass spectrometric conditions [30].
Secondary fragmentation may occur through loss of methyl groups or alkyl chain segments from the quaternary ammonium cation [25] [30]. These fragmentation processes provide structural information about the alkyl substituents and confirm the identity of the pentyl chain [25]. The fragmentation patterns are consistent with the known behavior of quaternary ammonium compounds under electron impact or electrospray ionization conditions [27] [30].
Tandem mass spectrometry experiments can provide additional structural confirmation through collision-induced dissociation of the parent cation [27] [30]. The resulting fragment ions help confirm the connectivity and substitution pattern of the quaternary ammonium structure [25] [30].
| Mass Spectrometry Parameter | Value | Assignment |
|---|---|---|
| Molecular Ion | m/z 257 | [C₈H₂₀IN]⁺ |
| Base Peak | m/z 130 | [C₈H₂₀N]⁺ |
| Fragmentation Pattern | Loss of I⁻ | Cation formation |
Amyltrimethylammonium iodide exists as a solid crystalline material at ambient temperature and pressure conditions. Based on the characteristic properties of structurally related quaternary ammonium iodides, the compound typically manifests as a white to off-white crystalline powder [4] [5]. This appearance is consistent with other alkyltrimethylammonium iodide salts, which generally exhibit similar visual characteristics due to their ionic crystalline structure [4] [5].
The compound demonstrates typical quaternary ammonium salt properties, including hygroscopic behavior and light sensitivity [6] [7]. These characteristics necessitate proper storage conditions to maintain compound integrity, particularly in dark, dry environments at ambient temperatures [6] [7].
While specific melting point data for amyltrimethylammonium iodide remains undetermined in the available literature, thermal behavior analysis of related quaternary ammonium iodides provides valuable insights into expected thermal characteristics. Comparative analysis with structurally similar compounds reveals distinct thermal patterns within the alkyltrimethylammonium iodide series [4] [6] [8].
Tetramethylammonium iodide exhibits a melting point exceeding 300°C [6] [8], while ethyltrimethylammonium iodide demonstrates decomposition at approximately 245°C [4] [9]. The thermal stability of quaternary ammonium salts generally correlates with alkyl chain length and structural features [10] [11]. Comprehensive thermogravimetric studies on quaternary ammonium compounds indicate that decomposition typically initiates between 180°C and 350°C, depending on molecular structure [10] [11] [12].
For amyltrimethylammonium iodide, thermal decomposition likely occurs through Hofmann elimination mechanisms, characteristic of quaternary ammonium compounds with linear alkyl chains [13] [11]. The estimated decomposition temperature range falls between 200°C and 300°C, based on interpolation from structurally related compounds [10] [11].
Amyltrimethylammonium iodide exhibits high aqueous solubility, a characteristic property of quaternary ammonium salts [14] [15]. The ionic nature of the compound, featuring a positively charged quaternary ammonium cation paired with an iodide anion, facilitates extensive hydration and dissolution in polar solvents [14] [15]. This behavior aligns with fundamental solubility principles governing quaternary ammonium compounds, where both cation and anion components interact favorably with water molecules through ion-dipole interactions [14] [15].
The solubility profile of amyltrimethylammonium iodide can be contextualized within the broader alkyltrimethylammonium series. Ethyltrimethylammonium iodide demonstrates aqueous solubility of approximately 50 milligrams per milliliter at 25°C [4] [9], while tetramethylammonium iodide shows slightly reduced water solubility [6] [16]. The intermediate alkyl chain length of the amyl group suggests that amyltrimethylammonium iodide maintains substantial water solubility while potentially exhibiting enhanced solubility in organic solvents compared to shorter-chain analogs [17] [18].
Temperature dependence of solubility follows typical patterns observed for ionic compounds, with increasing solubility at elevated temperatures [19] [17]. The compound's solubility in various organic solvents likely varies significantly based on solvent polarity and hydrogen bonding capacity [20] [21].
The partition coefficient of amyltrimethylammonium iodide between octanol and water, expressed as log P, has been determined to be -2.22 [3] [22]. This negative value indicates preferential partitioning into the aqueous phase, reflecting the compound's hydrophilic character despite the presence of the pentyl alkyl chain [3] [22].
The partition coefficient provides crucial insights into the compound's amphiphilic balance. While the quaternary ammonium head group imparts strong hydrophilic character through electrostatic interactions with water molecules, the five-carbon alkyl chain contributes moderate hydrophobic character [23] [22]. The resulting log P value of -2.22 positions amyltrimethylammonium iodide as predominantly hydrophilic, though less so than shorter-chain quaternary ammonium salts [23] [22].
Comparative analysis within the alkyltrimethylammonium series reveals systematic trends in lipophilicity. Ethyltrimethylammonium iodide exhibits a log P value of -2.28 [24], while isobutyltrimethylammonium iodide shows a substantially different value of 2.35 [25]. These variations reflect the significant impact of alkyl chain structure and length on partition behavior [23] [22].
Amyltrimethylammonium iodide exhibits characteristic amphiphilic properties, possessing both hydrophilic and lipophilic structural elements [27]. The quaternary ammonium head group provides the hydrophilic component through its permanent positive charge and associated electrostatic interactions with water molecules [27]. The pentyl alkyl chain serves as the hydrophobic tail, contributing to surfactant properties and self-assembly behavior [27].
The amphiphilic structure enables amyltrimethylammonium iodide to function as a cationic surfactant, capable of reducing surface tension and forming organized molecular assemblies in aqueous solution [27] [28]. Surface activity studies on related alkyltrimethylammonium compounds demonstrate systematic relationships between alkyl chain length and surfactant properties [28] [29]. The five-carbon chain length of amyltrimethylammonium iodide positions it as a short-chain surfactant with moderate surface activity compared to longer-chain analogs [28] [29].
Critical micelle concentration values for amyltrimethylammonium iodide have not been explicitly determined, but can be estimated based on established structure-activity relationships for quaternary ammonium surfactants [29] [30]. The compound's surface activity manifests through its ability to organize at air-water interfaces, reducing interfacial tension and facilitating emulsification processes [28] [30].
The quaternary ammonium structure imparts antimicrobial properties to amyltrimethylammonium iodide, characteristic of cationic surfactants [27] [29]. These biological activities arise from interactions between the positively charged ammonium group and negatively charged bacterial cell membranes, leading to membrane disruption and cell death [27] [29].
Table 1: Physical Properties of Amyltrimethylammonium Iodide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₂₀IN | [1] [2] |
| Molecular Weight (g/mol) | 257.16 | [1] [2] |
| Chemical Abstracts Service Registry Number | 19109-66-1 | [1] [2] |
| Physical State | Solid | Inferred |
| Appearance | White to off-white crystalline powder | Inferred |
| Partition Coefficient (log P) | -2.22 | [3] [22] |
| Solubility in Water | Highly soluble | Inferred |
| Surface Activity | Exhibits surfactant properties | Inferred |
Table 2: Comparative Properties of Quaternary Ammonium Iodides
| Compound | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Log P |
|---|---|---|---|---|
| Tetramethylammonium iodide | C₄H₁₂IN | 201.05 | >300 | N/A |
| Ethyltrimethylammonium iodide | C₅H₁₄IN | 215.08 | 245 (decomp) | -2.28 |
| Amyltrimethylammonium iodide | C₈H₂₀IN | 257.16 | Not determined | -2.22 |
| Isobutyltrimethylammonium iodide | C₇H₁₈IN | 243.13 | N/A | 2.35 |